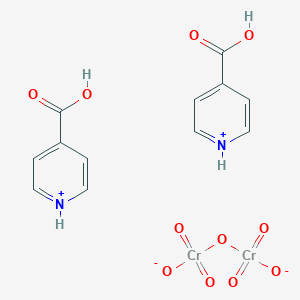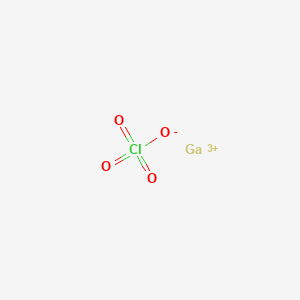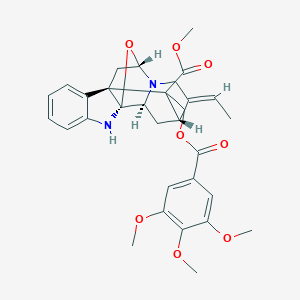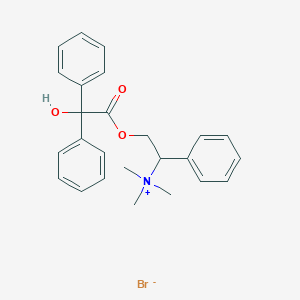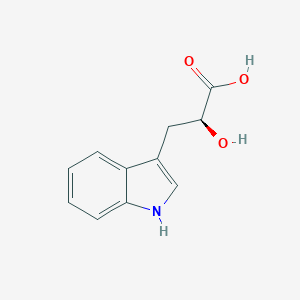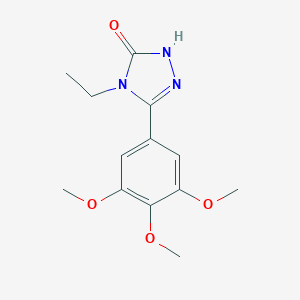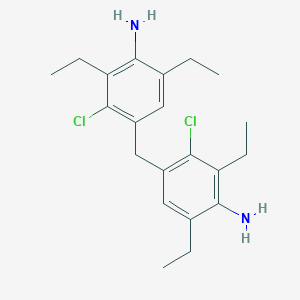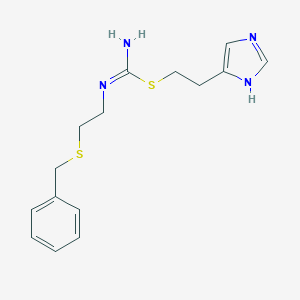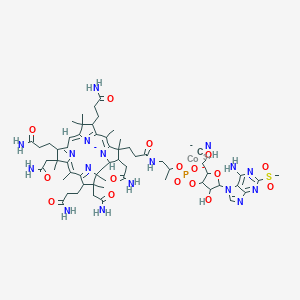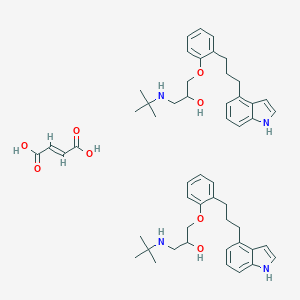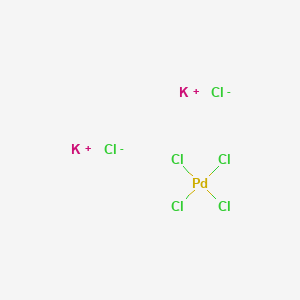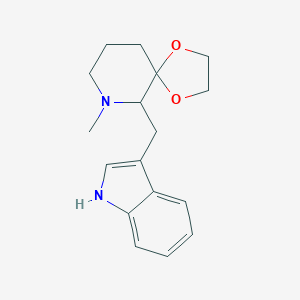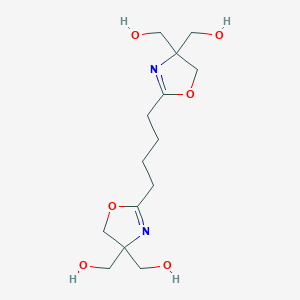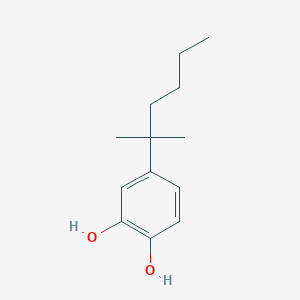
4-(2-Methylhexan-2-yl)benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methylhexan-2-yl)benzene-1,2-diol, also known as "Methylhexanamine" or "DMAA," is a synthetic compound that has been used as a dietary supplement and in pre-workout supplements. It is a sympathomimetic drug that has been used for its stimulant effects. The compound has been banned in many countries due to its potential health risks and lack of safety data.
Wirkmechanismus
DMAA works by stimulating the central nervous system, increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to increased alertness, energy, and focus. However, the exact mechanism of action is not fully understood, and more research is needed to fully understand the effects of DMAA on the body.
Biochemische Und Physiologische Effekte
DMAA has been found to increase heart rate, blood pressure, and respiration rate. It has also been found to increase the release of glucose and fatty acids into the bloodstream, which can provide energy for physical activity. However, the long-term effects of DMAA on the body are not fully understood, and more research is needed to determine its safety.
Vorteile Und Einschränkungen Für Laborexperimente
DMAA has been used in lab experiments as a stimulant and performance-enhancing drug. It has been found to increase endurance and focus in animal studies. However, the safety and efficacy of DMAA have been called into question, and it has been banned in many countries. This limits its use in lab experiments, as it may not be a safe or ethical choice.
Zukünftige Richtungen
Future research on DMAA should focus on its safety and efficacy as a performance-enhancing drug. More studies are needed to fully understand the effects of DMAA on the body, and to determine whether it is a safe and effective choice for athletes. Additionally, research should focus on alternative compounds that may have similar effects without the potential health risks associated with DMAA.
Synthesemethoden
The synthesis of DMAA involves the reaction of 4-methylhexan-2-one with hydroxylamine hydrochloride, followed by reduction with sodium borohydride. The resulting compound is then reacted with benzaldehyde to form DMAA.
Wissenschaftliche Forschungsanwendungen
DMAA has been studied for its potential use as a performance-enhancing drug in athletes. It has been found to increase energy, focus, and endurance, and has been used as a stimulant in pre-workout supplements. However, the safety and efficacy of DMAA have been called into question, and it has been banned in many countries.
Eigenschaften
CAS-Nummer |
100186-17-2 |
|---|---|
Produktname |
4-(2-Methylhexan-2-yl)benzene-1,2-diol |
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.3 g/mol |
IUPAC-Name |
4-(2-methylhexan-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C13H20O2/c1-4-5-8-13(2,3)10-6-7-11(14)12(15)9-10/h6-7,9,14-15H,4-5,8H2,1-3H3 |
InChI-Schlüssel |
ZWJIMGJEFLXTOY-UHFFFAOYSA-N |
SMILES |
CCCCC(C)(C)C1=CC(=C(C=C1)O)O |
Kanonische SMILES |
CCCCC(C)(C)C1=CC(=C(C=C1)O)O |
Synonyme |
1,2-Benzenediol,4-(1,1-dimethylpentyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



